REACTION_CXSMILES
|
[N:1]([CH:4]1[C:10](=[O:11])[N:9]([CH2:12][C:13]([F:16])([F:15])[F:14])[C:8]2[CH:17]=[CH:18][CH:19]=[CH:20][C:7]=2[C:6]([C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)=[N:5]1)=[N+]=[N-].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.O>C1COCC1>[NH2:1][CH:4]1[C:10](=[O:11])[N:9]([CH2:12][C:13]([F:16])([F:14])[F:15])[C:8]2[CH:17]=[CH:18][CH:19]=[CH:20][C:7]=2[C:6]([C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)=[N:5]1
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Name
|
3-azido-5-phenyl-1-(2,2,2-trifluoroethyl)-1H-benzo[e][1,4]diazepine-2-one
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])C1N=C(C2=C(N(C1=O)CC(F)(F)F)C=CC=C2)C2=CC=CC=C2
|
Name
|
|
Quantity
|
109 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.3 L
|
Type
|
solvent
|
Smiles
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C1CCOC1
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
This was stirred overnight at ambient temperature The reaction
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
|
Details
|
was then concentrated under reduced pressure
|
Type
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EXTRACTION
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Details
|
extracted with ethyl ether (2×500 mL)
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Type
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EXTRACTION
|
Details
|
The combined organics were back extracted with 1N HCl (1×300 mL)
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Type
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EXTRACTION
|
Details
|
The combined aqueous layers were back extracted with ethyl acetate (100 mL)
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Type
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EXTRACTION
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Details
|
This was extracted with ethyl acetate (2×500 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
The combined ethyl acetate fractions were dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
crystallized from ethyl ether
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
NC1N=C(C2=C(N(C1=O)CC(F)(F)F)C=CC=C2)C2=CC=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |